molecular formula C9H11BrO2S B1289096 1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene CAS No. 214614-62-7

1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene

Cat. No.: B1289096
CAS No.: 214614-62-7
M. Wt: 263.15 g/mol
InChI Key: QXLYKMSRNVSHHJ-UHFFFAOYSA-N
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Description

1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene is an organic compound with the molecular formula C9H11BrO2S It is a derivative of benzene, where the benzene ring is substituted with a bromoethyl group and a methanesulfonyl group

Scientific Research Applications

1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action would depend on the specific reaction conditions and the other reactants present. In general, bromine is a good leaving group, so it’s likely that reactions would involve the bromine atom leaving, creating a carbocation that can then react with a nucleophile .

Safety and Hazards

Brominated compounds can be hazardous. They are often irritants and can be harmful if swallowed, inhaled, or if they come into contact with the skin . Always handle such compounds with appropriate safety precautions.

Future Directions

The future directions for this compound would depend on its potential applications. It could be used as a building block in the synthesis of more complex molecules, or it could have potential uses in industries such as pharmaceuticals or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene can be synthesized through a multi-step process. One common method involves the bromination of ethylbenzene to form 1-(2-Bromo-ethyl)benzene, followed by the introduction of the methanesulfonyl group. The reaction conditions typically involve:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Elimination: Strong bases like potassium tert-butoxide in solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted benzene derivatives, alkenes, and various sulfonylated compounds depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2-bromoethyl)-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S/c1-13(11,12)9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLYKMSRNVSHHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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